
Isoquinoline-4-boronic acid
Overview
Description
Isoquinoline-4-boronic acid (CAS: 192182-56-2) is a heterocyclic aromatic compound with the molecular formula C₉H₈BNO₂ and a molecular weight of 172.97 g/mol . It is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group, which enables efficient carbon-carbon bond formation . This compound is also a key intermediate in pharmaceutical research, especially for synthesizing receptor-interacting protein kinase inhibitors and other bioactive molecules . Its commercial availability in high purity (>95%) makes it a staple in chemical libraries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-4-boronic acid can be synthesized through various methods. One common method involves the reaction of 4-bromoisoquinoline with triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form isoquinoline derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds depending on the reagents used.
Scientific Research Applications
Isoquinoline-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-4-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
7-Chloroquinoline-4-boronic Acid (CAS: 936940-92-0)
- Structural Difference: Chlorine substitution at the 7th position of the quinoline ring alters electronic properties, increasing electrophilicity compared to unsubstituted isoquinoline-4-boronic acid .
- Applications : Used in targeted drug synthesis where halogenated aromatic systems are required for binding interactions .
This compound Hydrochloride (CAS: 677702-23-7)
- Structural Difference: The hydrochloride salt form increases polarity and solubility in polar solvents (e.g., water or methanol) .
- Reactivity : The acidic HCl counterion may necessitate neutralization before use in pH-sensitive reactions .
- Applications : Preferred for reactions requiring enhanced solubility, such as aqueous-phase Suzuki couplings .
7-Bromoisoquinoline-4-carboxylic Acid (CAS: 31009-04-8)
- Structural Difference : Bromine at the 7th position and a carboxylic acid group instead of boronic acid .
- Reactivity : The bromine introduces steric bulk, while the carboxylic acid enables amide bond formation rather than cross-coupling .
- Applications: Used in coordination chemistry and as a building block for non-boron-containing pharmaceuticals .
(1-Chloroisoquinolin-4-yl)boronic Acid (CAS: 848841-48-5)
- Structural Difference: Chlorine at the 1st position of the isoquinoline ring .
- Applications : Explored in synthesizing chlorinated bioactive molecules with tailored binding properties .
This compound Pinacol Ester (CAS: 685103-98-4)
- Structural Difference : Boronic acid protected as a pinacol ester, enhancing stability .
- Reactivity : The ester form is less reactive under standard conditions but can be deprotected to regenerate the boronic acid .
- Applications : Ideal for long-term storage and reactions requiring controlled release of the boronic acid .
Comparative Data Table
Key Research Findings
- Electronic Effects: Electron-withdrawing substituents (e.g., Cl, Br) increase boronic acid reactivity but may reduce stability. For example, 7-chloroquinoline-4-boronic acid exhibits faster coupling rates than the parent compound but is more prone to degradation .
- Solubility and Stability: The hydrochloride salt (CAS: 677702-23-7) offers improved solubility in methanol/water mixtures, while the pinacol ester (CAS: 685103-98-4) enhances shelf-life .
- Cost and Availability: this compound is more cost-effective (¥1563.00/25g) than specialized derivatives like its pinacol ester (¥4396.00/1g) .
Biological Activity
Isoquinoline-4-boronic acid (IQBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of IQBA, supported by recent research findings and data tables.
Overview of this compound
This compound is a member of the isoquinoline family, characterized by a bicyclic structure that includes a boronic acid functional group. This compound has been shown to exhibit various biological activities, including antibacterial, anticancer, and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the potential of IQBA in cancer treatment. For instance, isoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that certain isoquinoline alkaloids exhibited IC50 values ranging from 5.1 μM to 11.0 μM against gastric cancer cells (MGC-803 and HGC-27) through mechanisms involving topoisomerase I inhibition and apoptosis induction .
Antibacterial Activity
IQBA has also been investigated for its antibacterial properties. A screening of isoquinoline sulfonamides revealed that compounds similar to IQBA exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µM against E. coli, indicating strong antibacterial activity . The structure-activity relationship (SAR) studies suggest that modifications in the isoquinoline structure can significantly enhance antibacterial potency.
Neuroprotective Effects
The neuroprotective potential of IQBA has been explored in various models of neurodegenerative diseases. Research indicates that isoquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis, although specific data on IQBA's direct neuroprotective effects are still emerging .
The mechanisms underlying the biological activities of IQBA are multifaceted:
- Inhibition of Key Enzymes : IQBA may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
- Modulation of Signaling Pathways : It can modulate various signaling pathways related to cell survival, apoptosis, and inflammation.
- Interaction with Biological Molecules : The boronic acid moiety allows IQBA to interact with diols and other biomolecules, potentially altering their function and activity .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Gastric Cancer Study : A study focused on the anticancer effects of isoquinoline derivatives reported that specific compounds induced G2/M phase arrest in gastric cancer cells, leading to reduced cell migration and increased apoptosis rates .
- Antibacterial Screening : In another study, a library of isoquinoline sulfonamides was screened for antibacterial activity, revealing that modifications to the isoquinoline structure could yield compounds with significantly enhanced antibacterial properties against Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Isoquinoline-4-boronic acid, and how do reaction conditions influence yield and purity?
Basic this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, or through Huisgen cycloaddition for specialized applications . Key factors affecting yield include catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature. Purity is optimized via column chromatography or recrystallization, with characterization by NMR and HPLC to confirm boronic acid integrity and absence of deprotection byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound, and how do they address structural ambiguity?
Basic and NMR verify aromatic proton environments and carbon frameworks, while NMR confirms boronic acid functionality (δ ~30 ppm for trigonal planar boron). IR spectroscopy detects B-O stretching (~1350 cm). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical uncertainties in crystalline derivatives .
Q. How does this compound interact with diols, and what experimental setups are used to study binding kinetics?
Basic The boronic acid group forms reversible esters with 1,2- or 1,3-diols via pH-dependent equilibria. Binding affinity is quantified using fluorescence titration (e.g., displacement assays with Alizarin Red S) or isothermal titration calorimetry (ITC). Buffer composition (e.g., phosphate vs. carbonate) critically impacts binding constants due to competitive boron chelation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound with saccharides?
Advanced Discrepancies often arise from solvent polarity, pH variations, or competing anions. To standardize measurements, use buffered systems (e.g., 0.1 M phosphate, pH 7.4) and validate results with orthogonal methods (e.g., NMR titration vs. fluorescence). Cross-reference data with structurally analogous boronic acids to isolate electronic effects of the isoquinoline moiety .
Q. What strategies improve the enzymatic incorporation of this compound into DNA for aptamer development?
Advanced Enzymatic polymerization requires modifying thymidine triphosphate (TTP) with a boronic acid-linked tether. Optimize template design (e.g., primer length, GC content) and polymerase selection (e.g., KOD XL, which tolerates bulky substituents). Use PCR amplification with dNTP-spiking protocols to enhance incorporation efficiency .
Q. How can dynamic covalent self-assembly of this compound be leveraged to design stimuli-responsive materials?
Advanced Exploit reversible boronate esterification with polydiol crosslinkers (e.g., poly(vinyl alcohol)) to create pH- or glucose-sensitive hydrogels. Monitor sol-gel transitions via rheology and confirm network stability under physiological conditions using swelling studies and FTIR. Integrate fluorescent tags for real-time degradation tracking .
Q. What experimental designs mitigate interference from endogenous anions in cellular studies involving this compound sensors?
Advanced Pre-treat cells with anion transporters (e.g., tributyltin chloride) to equilibrate intracellular Cl. Use ratiometric probes (e.g., dual-emission fluorophores) to correct for environmental noise. Validate specificity via knockout models (e.g., CRISPR-edited cells lacking target analytes) .
Q. Methodological Considerations
Q. How should researchers design controls for boronic acid-based sensor studies to exclude non-specific interactions?
Advanced Include:
- Negative controls : Boronic acid-free analogs (e.g., phenylboronic acid vs. This compound).
- Competitive inhibitors : Excess sorbitol or fructose to saturate diol-binding sites.
- Environmental controls : Buffer-only samples to assess auto-hydrolysis or oxidation .
Q. What computational tools predict the reactivity of this compound in complex biological systems?
Advanced Density Functional Theory (DFT) calculates boron Lewis acidity (pKa ~8.5–9.5) and transition states for esterification. Molecular docking (AutoDock Vina) models interactions with glycosylated proteins. Machine learning platforms (e.g., Chemprop) predict solubility and membrane permeability .
Q. Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?
Advanced Document:
Properties
IUPAC Name |
isoquinolin-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTOUTKTCGPAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396057 | |
Record name | Isoquinoline-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-56-2 | |
Record name | Isoquinoline-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinoline-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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